N-[(1E)-2-(3-chlorophenyl)-1-azavinyl](2-amino-4-methyl(1,3-thiazol-5-yl))carb oxamide
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Overview
Description
The compound “N-(1E)-2-(3-chlorophenyl)-1-azavinyl)carb oxamide” is a complex organic molecule. It contains several functional groups, including an azavinyl group, a thiazolyl group, and a carb oxamide group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important features to consider would include the planarity of the molecule, the hybridization of the carbon and nitrogen atoms, and the presence of any aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Important properties to consider might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antitumor Activity
Bis(2-chloroethyl)amino derivatives of imidazole and related compounds have demonstrated potential in the search for new antitumor drugs. Some active compounds in this category have advanced to preclinical testing stages, highlighting their relevance in synthesizing compounds with diverse biological properties, including antitumor effects (Iradyan, 2009).
Antitubercular Activity
Modifications of the isoniazid (INH) structure, including N-substituted derivatives, have shown promising in vitro anti-tubercular activity against various Mycobacterium strains. This insight is valuable for the rational design of new leads for anti-TB compounds, highlighting the potential of these compounds in treating tuberculosis (Asif, 2014).
Antithrombotic and Antiplatelet Applications
(S)-clopidogrel, a potent thienopyridine-class antithrombotic and antiplatelet drug, has significant applications in preventing blood clots. Its synthetic pathways have been extensively studied, and the compound has shown substantial economic and therapeutic importance (Saeed et al., 2017).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole derivatives have been recognized for their antioxidant and anti-inflammatory activities. These compounds show potential in serving as templates for developing new agents in these therapeutic categories, offering an alternative approach to traditional treatments (Raut et al., 2020).
Applications in Heterocyclic Compound Synthesis
Compounds like 4-phosphorylated 1,3-azoles, including oxazoles, thiazoles, and imidazoles, have been extensively studied for their chemical and biological properties. These compounds play a vital role in the synthesis of various heterocyclic compounds, offering a broad spectrum of activity ranging from insectoacaricidal to antihypertensive (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, they can inhibit the growth of microbes, reduce inflammation, or block pain signals .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity . For example, they can interfere with the synthesis of bacterial cell walls, inhibit the production of inflammatory cytokines, or block the transmission of pain signals .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Thiazole derivatives can have a wide range of effects, such as killing or inhibiting the growth of microbes, reducing inflammation, or blocking pain signals .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of thiazole derivatives .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising bioactivity, it could be investigated as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .
properties
IUPAC Name |
2-amino-N-[(E)-(3-chlorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-10(19-12(14)16-7)11(18)17-15-6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H2,14,16)(H,17,18)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKTVOZPKMLIG-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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